YEQLLKPKQRZMFA-USMHXAHWSA-N
Description
Such identifiers are critical for unambiguous chemical identification in databases and research literature. Based on the evidence, spectral data tables (e.g., NMR, IR, MS) are typically employed to characterize organic compounds, as highlighted in Tables of Spectral Data for Structure Determination of Organic Compounds . These tables enable researchers to cross-reference structural features, functional groups, and stereochemical properties, which are essential for confirming molecular identity and purity.
Properties
Molecular Formula |
C15H13ClO4S |
|---|---|
Molecular Weight |
324.775 |
InChI |
InChI=1S/C15H13ClO4S/c16-6-1-3-7(4-2-6)21-13-9-5-8-11(10(9)14(17)18)15(19)20-12(8)13/h1-4,8-13H,5H2,(H,17,18)/t8-,9+,10?,11-,12+,13+/m0/s1 |
InChI Key |
YEQLLKPKQRZMFA-USMHXAHWSA-N |
SMILES |
C1C2C3C(C1C(C2OC3=O)SC4=CC=C(C=C4)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Limitations and Data Gaps
The provided evidence lacks explicit information on This compound , necessitating reliance on generalized methodologies:
- Biological assays : Clinical or experimental datasets (e.g., and ) are needed to validate bioactivity claims.
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